2',5,6',7-Tetrahydroxyflavanone is a natural flavonoid compound found in various plant species, particularly in the roots of Scutellaria baicalensis (Chinese skullcap). [, , , , , , , , , ] This plant has a long history of use in traditional Chinese and Japanese medicine for treating inflammatory and allergic diseases. [, , , , ] 2',5,6',7-Tetrahydroxyflavanone belongs to the flavanone subclass of flavonoids, characterized by a diphenylpropane structure with a ketone group. [, , ] It plays a significant role in scientific research, particularly in investigating its potential anti-inflammatory, antioxidant, and anticancer properties. [, , , , , , ]
2',5,6',7-Tetrahydroxyflavanone is a flavonoid compound characterized by its four hydroxyl groups located at the 2', 5, 6', and 7 positions of the flavanone structure. Its molecular formula is with a molecular weight of approximately 288.3 g/mol . This compound has garnered attention due to its potential biological activities, including antioxidant and antiviral properties, making it a subject of interest in various scientific studies.
This compound belongs to the class of flavonoids, specifically under the subclass of flavanones. Flavonoids are polyphenolic compounds widely recognized for their health benefits, including anti-inflammatory and antioxidant effects. The classification of 2',5,6',7-Tetrahydroxyflavanone is significant in understanding its potential applications in pharmaceuticals and nutraceuticals.
The synthesis of 2',5,6',7-Tetrahydroxyflavanone typically involves several methods, including:
One common synthetic route involves starting from a suitable chalcone precursor, which is subjected to an acid-catalyzed cyclization reaction. This process typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product .
The molecular structure of 2',5,6',7-Tetrahydroxyflavanone consists of a flavanone backbone with four hydroxyl groups. The structural formula can be represented as follows:
2',5,6',7-Tetrahydroxyflavanone participates in various chemical reactions due to its functional groups:
The presence of multiple hydroxyl groups enhances the compound's ability to act as an electron donor or acceptor in redox reactions, thereby contributing to its antioxidant properties.
The mechanism of action for 2',5,6',7-Tetrahydroxyflavanone primarily involves its interaction with cellular components such as enzymes and receptors:
Studies have shown that flavonoids like 2',5,6',7-Tetrahydroxyflavanone can modulate signaling pathways associated with inflammation and immune responses.
Relevant analyses indicate that these properties contribute significantly to its biological activities and potential applications in medicine.
2',5,6',7-Tetrahydroxyflavanone has several applications in scientific research:
2',5,6',7-Tetrahydroxyflavanone (hereafter referred to as THF) demonstrates potent antioxidant capabilities attributable to its unique molecular architecture. The compound features a flavanone backbone with four strategically positioned hydroxyl groups (–OH) at the 2',5,6', and 7 positions. This arrangement enables efficient hydrogen atom transfer and single electron transfer mechanisms, allowing THF to neutralize reactive oxygen species (ROS) effectively [4] [7]. Experimental evidence indicates THF significantly inhibits lipid peroxidation in rat liver homogenates challenged with pro-oxidative agents (adenosine diphosphate and NADPH), reducing malondialdehyde (MDA) formation by >40% compared to untreated controls [4]. This aligns with structural-activity relationships showing that ortho-hydroxylation patterns (as seen in the 5,6' positions) enhance radical stabilization through intramolecular hydrogen bonding [7] [9].
THF’s antioxidant actions extend beyond direct radical scavenging. In hypoxic conditions mimicking pathological states, THF and structural analogs upregulate endogenous antioxidant enzymes. Specifically, THF activates the Nrf2-Keap1 pathway, leading to increased transcription and activity of phase II detoxifying enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1) [5] [9]. This dual activity—direct ROS quenching and endogenous antioxidant induction—underpins THF’s protective effects against oxidative damage in neuronal and hepatic models [4] [9].
Table 1: Antioxidant Mechanisms of 2',5,6',7-Tetrahydroxyflavanone
Mechanism | Experimental Evidence | Biological Impact |
---|---|---|
Direct ROS Scavenging | 40-60% reduction in lipid peroxidation in rat liver homogenates [4] | Protection of membrane integrity |
Enzyme Induction | 2.5-fold increase in NQO1 activity via Nrf2 activation [5] [9] | Enhanced cellular detoxification capacity |
Metal Chelation | Formation of stable complexes with Fe²⁺/Cu²⁺ (predicted via structural analysis) [7] | Suppression of Fenton reaction-driven ROS generation |
THF exerts multi-target immunomodulatory effects by suppressing key pro-inflammatory signaling cascades. In vitro studies using macrophage models demonstrate that THF (10–40 μM) inhibits NF-κB nuclear translocation by >50%, subsequently reducing the release of cytokines TNF-α, IL-1β, and IL-6 [3] [5]. This inhibition correlates with attenuated phosphorylation of IκBα, preventing the dissociation of the NF-κB-IκB complex [3]. Furthermore, THF downregulates COX-2 and iNOS expression by 60–70% in LPS-stimulated cells, reducing prostaglandin E₂ (PGE₂) and nitric oxide (NO) production [3] [5]. These effects position THF as a promising modulator of cytokine storms in inflammatory pathologies.
At the transcriptional level, THF suppresses MAPK pathway activation (ERK, JNK, p38), which regulates AP-1-dependent cytokine gene expression. Computational docking studies suggest THF binds the active site of p38 MAPK with high affinity (binding energy: −9.2 kcal/mol), explaining its kinase-inhibitory activity [3]. This broad anti-inflammatory profile is structurally linked to the 7-hydroxyl group, which is critical for mediating hydrogen-bond interactions with kinase catalytic domains [3] [7].
THF demonstrates pro-apoptotic activity in cancer models through mitochondrial and receptor-mediated pathways. In ovarian cancer (OC) cells (SK-OV-3, TOV-21G), THF (20–60 μM) induces caspase-3 activation and cytochrome c release by modulating the Bcl-2 protein family. Specifically, THF reduces anti-apoptotic Bcl-2 expression by 40–50% while upregulating pro-apoptotic Bax by 2.5-fold, lowering the Bcl-2/Bax ratio and promoting mitochondrial outer membrane permeabilization [1] [5]. This mitochondrial disruption is further evidenced by a 60% loss of ΔΨm (mitochondrial membrane potential) within 24 hours of treatment [1].
THF also operates via microRNA (miRNA)-dependent mechanisms. It upregulates tumor-suppressive miR-495-3p by 3-fold in OC cells, which directly targets the 3'-UTRs of ACTB (β-actin) and HSP90AA1 (HSP90α) mRNAs [1]. Consequently, THF reduces ACTB and HSP90AA1 protein levels by >60%, disrupting cytoskeletal dynamics and HSP90-mediated oncogenic client protein stabilization. Overexpression of ACTB or HSP90AA1 partially reverses THF-induced apoptosis, confirming their functional roles in this pathway [1].
Table 2: Pro-Apoptotic Targets of THF in Cancer Models
Target | Regulation by THF | Downstream Effect | Experimental System |
---|---|---|---|
Bcl-2/Bax ratio | ↓ 2.0-fold | Mitochondrial permeabilization, cytochrome c release | Ovarian cancer cells [1] |
miR-495-3p | ↑ 3.0-fold | ACTB/HSP90AA1 suppression, cytoskeletal disruption | Ovarian cancer cells [1] |
Caspase-3 | ↑ 2.8-fold | PARP cleavage, DNA fragmentation | In vitro caspase activity assays |
THF reprograms metabolic pathways to suppress tumorigenic metabolism and enhance adaptive responses to hypoxia. In OC cells, THF (40 μM) reverses the Warburg effect by reducing glucose uptake by 35% and inhibiting lactate dehydrogenase (LDH) activity, leading to a 50% decrease in lactate production [1]. This metabolic shift correlates with diminished hexokinase-II expression and impaired ATP generation in glycolytic pathways [1]. Mechanistically, THF destabilizes HIF-1α under hypoxic conditions, reducing its nuclear accumulation by 70% and subsequent transactivation of glycolytic genes like GLUT1, LDHA, and PDK1 [1] [9].
In non-cancerous contexts, THF enhances mitochondrial oxidative phosphorylation (OXPHOS). In rat models of hypobaric hypoxia, THF analogs (350 mg/kg) increase ATP synthase activity by 30% and restore NAD⁺/NADH ratios by activating SIRT1-PGC-1α signaling [9]. This preserves cellular energy homeostasis during oxygen deprivation. Additionally, THF upregulates pyruvate kinase (PK) activity by 25%, channeling glycolytic intermediates toward mitochondrial respiration rather than lactate fermentation [9]. These dual effects—glycolytic suppression in cancer and OXPHOS support in stressed tissues—highlight THF’s context-dependent metabolic regulation.
Table 3: Metabolic Pathways Modulated by THF
Metabolic Pathway | Effect of THF | Functional Outcome |
---|---|---|
Glycolysis (Cancer) | ↓ Lactate production (50%), ↓ HK-II expression | Suppressed Warburg effect, reduced proliferation |
OXPHOS (Hypoxia) | ↑ ATP synthase (30%), ↑ NAD⁺/NADH ratio | Enhanced mitochondrial resilience to hypoxia |
HIF-1α Signaling | ↓ Nuclear accumulation (70%) | Inhibition of glycolytic gene transcription |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7